1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone
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Overview
Description
1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is an organic compound that features a difluoromethyl group and a fluorophenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the difluoromethylation of phenols, which can be carried out using reagents such as cesium carbonate and sodium 2-chloro-2,2-difluoroacetate in a solvent like dimethylformamide at elevated temperatures . Another method involves the use of difluoromethyl phenyl sulfone as a difluoromethylidene equivalent, which can be transformed into the desired product through nucleophilic substitution and elimination reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile, leading to the substitution of a hydrogen atom.
Nucleophilic Substitution: The difluoromethyl group can be introduced through nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under mild to moderate conditions.
Nucleophilic Substitution: Reagents such as difluoromethyl phenyl sulfone and cesium carbonate are used under anhydrous conditions and elevated temperatures
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and chemical resistance.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving fluorinated molecules.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity and function . Additionally, the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-1-alkenes: These compounds share the difluoromethyl group and exhibit similar reactivity and applications.
Difluoromethylated Pyridines: These compounds also contain the difluoromethyl group and are used in medicinal and agricultural chemistry.
Uniqueness
1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. Its combination of difluoromethyl and fluorophenyl groups makes it particularly valuable in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
1-[3-(difluoromethyl)-2-fluorophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIMUUKRQQPSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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